molecular formula C44H60FN3O4 B606504 CAY10735 CAS No. 2251753-58-7

CAY10735

货号: B606504
CAS 编号: 2251753-58-7
分子量: 713.98
InChI 键: QGKCNAYWPGAXOU-LBWRYPOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Contextualization of CAY10735 within Novel Therapeutic Compound Discovery

This compound is a chemical compound that has garnered attention in preclinical research, particularly for its potential anticancer properties. It is investigated within the broader effort to identify novel agents that can modulate key cellular processes involved in cancer progression, such as proliferation, migration, and epithelial-mesenchymal transition (EMT). Its evaluation in various cancer cell lines positions it as a candidate for further investigation in the drug discovery pipeline targetmol.com.

Derivation of this compound from Natural Product Scaffolds

Historical Overview of this compound Research Trajectory and Key Milestones

Research into this compound appears to be situated within the relatively recent efforts to identify small molecule inhibitors with anticancer activity. Key milestones in its early research trajectory involve the initial identification of its inhibitory effects on cancer cell proliferation and migration across a panel of different cancer types targetmol.com. The demonstration of its impact on processes like epithelial-to-mesenchymal transition (EMT) and the induction of reactive oxygen species (ROS) in cancer cells represent significant early findings that have shaped its preclinical investigation targetmol.com. While a long historical timeline is not detailed, these initial findings mark crucial steps in understanding its potential therapeutic relevance.

Detailed Research Findings

Preclinical studies have investigated the effects of this compound on various cancer cell lines, revealing its inhibitory potential.

This compound has been shown to inhibit proliferation in a range of cancer cell lines, including melanoma, breast, pancreatic, and lung cancer, with varying half-maximal inhibitory concentration (IC50) values targetmol.com.

Cancer Cell LineIC50 (µM) Range for Proliferation Inhibition
Melanoma0.674 - 11.56
Breast Cancer0.674 - 11.56
Pancreatic Cancer0.674 - 11.56
Lung Cancer0.674 - 11.56

Note: The provided source indicates a range of IC50 values across the panel of cell lines, not specific values for each type. targetmol.com

Furthermore, this compound has demonstrated the ability to inhibit migration and the epithelial-to-mesenchymal transition (EMT) in melanoma cell lines such as A375 and B16/F10 in a concentration-dependent manner in vitro targetmol.com. It also affects the viability of spheroid formations of these melanoma cells, with reported IC50 values targetmol.com.

Melanoma Cell SpheroidIC50 (µM) for Viability Reduction
A3753.04
B16/F101.24

Additionally, this compound has been observed to increase the production of reactive oxygen species (ROS) in A375 and B16/F10 melanoma cells in a concentration-dependent manner targetmol.com.

属性

IUPAC Name

1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKCNAYWPGAXOU-LBWRYPOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Biology Approaches to Cay10735

Strategies for the Chemical Synthesis of CAY10735 and its Analogs

The chemical synthesis of this compound is based on the modification of natural triterpenoic acids. mdpi.comglpbio.comsciforum.netmdpi.commdpi.com This approach leverages the complex pentacyclic structure inherent in these natural precursors, such as oleanolic acid and ursolic acid, and introduces specific functional groups to confer desired biological properties. mdpi.comnih.govnih.govmdpi.comtandfonline.comnih.gov

General strategies for synthesizing triterpenoic acid derivatives, which would be relevant to the synthesis of this compound and its analogs, often involve targeted modifications at key positions on the triterpene scaffold. Common sites for chemical modification include the hydroxyl group at C-3, the double bond in the C ring (e.g., C12-C13), and the carboxylic acid group at C-17 or C-28. mdpi.comnih.govtandfonline.com These modifications can involve esterification, amidation, oxidation, reduction, or the introduction of various nitrogen-containing functionalities, such as amines or guanidine (B92328) moieties, to alter the compound's polarity, reactivity, and interaction with biological targets. nih.govnih.govmdpi.comtandfonline.comnih.gov

The synthesis of analogs typically involves varying the nature and position of these introduced functional groups or modifying the triterpene core structure itself to explore structure-activity relationships. This systematic modification process is crucial for developing compounds with improved potency, selectivity, and desired pharmacokinetic properties. nih.govmdpi.comtandfonline.comnih.gov

Exploration of Derivatization Pathways from Triterpenoic Acid Precursors

This compound is reported to be derived from natural triterpenoic acids. mdpi.comglpbio.comsciforum.netmdpi.commdpi.com Triterpenoic acids like oleanolic acid and ursolic acid serve as fundamental building blocks due to their availability from natural sources. nih.govmdpi.comacs.orgglpbio.comresearchgate.netsemanticscholar.orgcaymanchem.comnih.govrsc.org The derivatization pathways from these precursors to compounds like this compound typically involve reactions that modify the existing functional groups or introduce new ones.

A primary site for derivatization is the carboxylic acid group at the C-28 position. This group can be readily converted into esters or amides through coupling reactions. The formal name and structure of this compound suggest the presence of amide linkages, indicating that derivatization at the carboxylic acid was a key step in its synthesis. mdpi.comnih.gov Modification at the C-3 hydroxyl group is also a common strategy, often involving esterification or ether formation. mdpi.comtandfonline.com The introduction of diverse chemical moieties at these positions allows for the generation of a library of derivatives with varied chemical properties and biological activities.

Research into triterpenoid (B12794562) derivatives has explored various synthetic routes to achieve specific modifications. For instance, studies have detailed the conversion of triterpenoic acids into C-28-aminotriterpenoids where polyamine moieties are attached via amide or ester bonds, serving as precursors for further functionalization. nih.gov Oxidative derivatization of triterpenoic acids has also been investigated to introduce hydroxyl groups at different positions, influencing cytotoxicity. nih.govnih.gov

While the specific, step-by-step reaction sequence for the synthesis of this compound from its triterpenoic acid precursor(s) is not detailed in the general search results, the documented strategies for triterpenoic acid derivatization provide a framework for understanding the likely chemical transformations involved.

Radiosynthesis and Labeling Techniques for this compound in Research

Based on the available search information, there is no specific mention or detailed description of radiosynthesis or specific labeling techniques applied directly to this compound for research purposes.

General labeling techniques for triterpenic acids have been developed, primarily for analytical detection methods such as HPLC with fluorescence detection. These methods often involve pre-column derivatization using fluorescent labeling reagents that react with functional groups on the triterpene scaffold, such as carboxylic acids. acs.orgglpbio.comsemanticscholar.orgrsc.org Examples of labeling reagents used for triterpenic acids include 2-(5-benzoacridine)ethyl-p-toluenesulfonate (BAETS) and acridone-9-ethyl-p-toluenesulfonate (AETS). acs.orgsemanticscholar.org These techniques are valuable for the quantitative analysis and study of the bioavailability of triterpenic acids. glpbio.com

Radiolabeling techniques are also employed in broader biological and pharmacological research to trace the distribution and metabolism of compounds. These techniques utilize radioisotopes and can be detected by methods such as SPECT or PET imaging. However, the application of such methods specifically for this compound is not described in the provided search results.

In the context of chemical biology research, labeling techniques, such as fluorescent or radioactive labeling, are often crucial for studying the cellular uptake, localization, target binding, and metabolic fate of a compound. While general methods for labeling organic molecules and triterpenoids exist, the specific application of these techniques to this compound would depend on the presence of suitable functional groups for labeling and the specific research question being addressed. The lack of reported radiosynthesis or specific labeling protocols for this compound in the examined literature suggests that such methods may not be commonly used or have not been published in the retrieved sources.

Molecular and Cellular Mechanisms of Action of Cay10735

Modulation of Cell Proliferation and Viability in Neoplastic Cell Lines

CAY10735 exhibits significant antiproliferative activity across a range of cancer cell types, effectively reducing their viability.

Effects on Melanoma Cell Lines (e.g., A375, B16/F10)

In melanoma cell lines, this compound demonstrates potent inhibitory effects. It has been shown to inhibit the proliferation of both A375 (human melanoma) and B16/F10 (murine melanoma) cells in a concentration-dependent manner caymanchem.com. Furthermore, the compound effectively reduces the viability of these cells when grown in three-dimensional spheroid models, with half-maximal inhibitory concentrations (IC50s) of 3.04 µM for A375 spheroids and 1.24 µM for B16/F10 spheroids caymanchem.com. This activity is associated with an increase in the production of reactive oxygen species (ROS) within the melanoma cells caymanchem.com.

Efficacy Across Diverse Cancer Cell Types (e.g., Breast, Pancreatic, Lung Carcinoma)

The anticancer activity of this compound is not limited to melanoma. Research has confirmed its efficacy in inhibiting proliferation across a panel of breast, pancreatic, and lung cancer cell lines caymanchem.com. This broad-spectrum activity suggests that this compound targets a mechanism common to various types of solid tumors.

Concentration-Dependent Inhibitory Profiles and Half-Maximal Inhibitory Concentrations (IC50s)

The inhibitory effect of this compound on cancer cell proliferation is directly related to its concentration. The potency of the compound is quantified by its IC50 value, which represents the concentration required to inhibit 50% of cell proliferation. Across the tested panel of melanoma, breast, pancreatic, and lung cancer cell lines, this compound displayed IC50 values ranging from 0.674 µM to 11.56 µM caymanchem.com.

Inhibitory Profile of this compound Across Various Cancer Cell Lines

Cancer TypeCell LineIC50 Range (µM)
MelanomaA375, B16/F100.674 - 11.56
Breast CarcinomaSpecific lines not detailed
Pancreatic CarcinomaSpecific lines not detailed
Lung CarcinomaSpecific lines not detailed

Data derived from a panel of tested cell lines. caymanchem.com

Regulation of Cell Migration and Invasion Processes

In addition to its effects on cell growth, this compound actively interferes with the cellular mechanisms responsible for cancer cell motility and invasion, which are critical steps in the metastatic cascade.

Inhibition of Cellular Migration in Metastatic Models (in vitro)

This compound has been shown to inhibit the migration of A375 and B16/F10 melanoma cells in vitro caymanchem.com. This inhibition occurs in a concentration-dependent manner, indicating a direct impact on the cellular machinery that governs cell movement. By impeding the migration of these highly metastatic cells, this compound demonstrates potential in controlling the spread of cancer.

Impact on Epithelial-Mesenchymal Transition (EMT) Phenotypes

The process of epithelial-mesenchymal transition (EMT) is a crucial mechanism by which stationary epithelial cancer cells acquire migratory and invasive properties, characteristic of mesenchymal cells. This transition is a key driver of metastasis. This compound has been found to inhibit the EMT process in A375 and B16/F10 melanoma cells in vitro caymanchem.com. This action suggests that the compound may help maintain the epithelial phenotype of cancer cells, thereby reducing their capacity to invade surrounding tissues and metastasize.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

This compound has been identified as a potent inducer of reactive oxygen species (ROS) in cancer cells, a key mechanism contributing to its anti-tumor activity. This heightened oxidative stress disrupts cellular homeostasis and triggers downstream events that culminate in cell death.

Mechanism of ROS Generation in Spheroid Cell Cultures

In three-dimensional spheroid cell cultures of A375 and B16/F10 melanoma cells, this compound has been shown to significantly increase the production of ROS in a concentration-dependent manner. While the precise molecular origins of this ROS generation are not fully elucidated in the available literature, the observed increase in intracellular ROS suggests an interference with mitochondrial function or other cellular enzymatic processes that regulate redox balance. The concentration-dependent nature of this effect indicates a direct pharmacological activity of the compound on cellular components responsible for maintaining this equilibrium.

Consequential Cellular Responses to Increased Oxidative Stress

The elevation of intracellular ROS levels by this compound leads to a state of significant oxidative stress. This, in turn, is a primary trigger for the initiation of programmed cell death pathways. The excessive ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to a loss of cellular function and integrity. This widespread cellular damage is a critical signal that converges on the activation of apoptotic machinery.

Engagement of Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a central consequence of this compound treatment. This process is intricately linked to the upstream generation of oxidative stress.

Analysis of Apoptosis Induction Mechanisms

While the broader anticancer profile of compounds with similar structures involves the induction of apoptosis, specific mechanistic studies detailing the apoptotic pathways activated by this compound are not extensively available in the public domain. However, the observed increase in ROS is a well-established trigger for the intrinsic apoptotic pathway. This pathway typically involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm and the subsequent activation of caspase cascades that execute the apoptotic program.

Role in Cell Cycle Arrest Phenomena

Information regarding the specific effects of this compound on cell cycle progression is limited in currently accessible scientific literature. While compounds with similar anticancer activities often induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M) to halt proliferation before initiating apoptosis, dedicated studies on this compound's impact on the cell cycle have not been detailed.

Dissection of Intracellular Signaling Pathway Modulation

The molecular interactions of this compound with specific intracellular signaling pathways remain an area for further investigation. The generation of ROS is known to influence a multitude of signaling cascades, including those involved in stress responses, survival, and cell death. However, the direct targets of this compound and the precise signaling nodes it modulates to exert its effects have not been explicitly defined in the available research.

Crosstalk with AKT/mTOR Signaling Cascades

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, survival, and metabolism. Dysregulation of this pathway is frequently implicated in various diseases, including cancer. The central kinase, AKT, once activated, phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell proliferation. Currently, there is no available scientific literature that specifically describes the modulatory effects of this compound on the activity of AKT or mTOR, or any of the upstream or downstream components of this pathway.

Interactions with MEK/ERK Signaling Pathways

The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that transmits extracellular signals to the cell nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. This pathway is comprised of a cascade of protein kinases: Raf, MEK (MAPK/ERK kinase), and ERK. While inhibitors of this pathway are of significant interest in therapeutic development, there are currently no published studies detailing any interaction or interference of this compound with the MEK/ERK signaling cascade.

Investigation of Other Relevant Cellular Signaling Networks (e.g., Wnt, TGF-β)

The Wnt and Transforming Growth Factor-beta (TGF-β) signaling pathways are critical regulators of embryonic development and tissue homeostasis in adults. The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription. The TGF-β pathway, upon ligand binding to its receptor, initiates a signaling cascade through Smad proteins that also act as transcription factors. Perturbations in these pathways are linked to a variety of diseases. To date, there is a lack of research data investigating the potential influence of this compound on either the Wnt or TGF-β signaling networks.

Identification and Characterization of Molecular Targets

The precise molecular targets of a compound are fundamental to understanding its mechanism of action. Various experimental approaches are employed to identify and characterize these targets.

Receptor Binding Studies and Enzyme Modulation

Receptor binding assays are used to determine the affinity of a compound for specific receptors, while enzyme modulation studies assess the ability of a compound to alter the activity of specific enzymes. Such studies are crucial for identifying direct molecular interactions. At present, there are no publicly accessible reports of receptor binding profiles or enzyme inhibition data for this compound.

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful chemoproteomic technique used for the unbiased identification of a small molecule's protein targets from a complex biological sample. This method typically involves immobilizing the compound of interest on a solid support to "pull down" its binding partners, which are then identified by mass spectrometry. This approach is instrumental in the deconvolution of a compound's mechanism of action. There is currently no evidence in the scientific literature of affinity-based proteomic studies being conducted to identify the molecular targets of this compound.

Based on a comprehensive search of available scientific literature, there is no specific information or published research data regarding the preclinical efficacy and pharmacological studies of the chemical compound "this compound" in the requested in vivo cancer models.

Therefore, it is not possible to generate the article with the specified outline, which includes:

Therapeutic Efficacy in Murine Melanoma Models (B16/F10 and A375)

Anti-Tumor Activity in Lung Carcinoma Murine Models (Lewis Lung Carcinoma)

Investigation of Anti-Cancer Stem Cell Effects in In Vivo Systems

Preclinical Efficacy and Pharmacological Studies in in Vivo Models

Application of Diverse Animal Models in Cancer Research

Development and Validation of Disease-Specific Animal Models

In vivo preclinical studies for CAY10735 have employed several validated and widely used disease-specific animal models to investigate its antitumor effects. immunomart.comcaymanchem.com These models are crucial for creating a biologically relevant environment to test the efficacy of novel compounds. The selection of these models is based on their ability to mimic human cancers, allowing for the evaluation of a compound's potential clinical utility.

The primary models used for the in vivo assessment of this compound include:

B16/F10 Melanoma Model: This is a syngeneic model where mouse melanoma cells are implanted into immunocompetent C57BL/6 mice. It is a highly aggressive and metastatic model, valuable for studying therapies against malignant melanoma.

Lewis Lung Carcinoma (LLC) Model: This is another syngeneic model in which mouse lung carcinoma cells are implanted into C57BL/6 mice. The LLC model is extensively used for studying non-small cell lung cancer and for evaluating therapies that may involve the immune system.

A375 Human Melanoma Xenograft Model: In this model, human A375 melanoma cells are implanted into immunodeficient mice (e.g., nude or SCID mice). This xenograft model is essential for evaluating the direct effect of a compound on human cancer cells in an in vivo environment.

In these established models, this compound has been shown to reduce tumor growth, validating its potential as an anticancer compound worthy of further investigation. immunomart.comcaymanchem.com The research demonstrating this efficacy is primarily attributed to a study by Liu, X., et al., published in the Journal of Medicinal Chemistry in 2018. immunomart.comcaymanchem.com

Animal ModelCancer TypeKey Characteristics
B16/F10 MelanomaMelanoma (mouse)Syngeneic, aggressive, metastatic
Lewis Lung Carcinoma (LLC)Lung Carcinoma (mouse)Syngeneic, widely used for lung cancer studies
A375 XenograftMelanoma (human)Human cell line in immunodeficient mice

Methodologies for In Vivo Imaging and Monitoring of Efficacy

While the specific in vivo imaging and monitoring methodologies used for this compound have not been detailed in the available literature, standard and advanced imaging techniques are routinely employed for the animal models in which this compound has been tested. These methods allow for non-invasive, longitudinal tracking of tumor growth and response to treatment, providing critical data on a compound's efficacy over time.

For the B16/F10 melanoma and Lewis Lung Carcinoma models, bioluminescence imaging (BLI) is a common and powerful tool. This technique involves genetically modifying the cancer cells to express a light-emitting enzyme, such as luciferase. When the substrate for this enzyme is administered to the animals, the tumor cells produce light that can be detected and quantified by a sensitive camera. This allows for the real-time visualization of tumor burden and metastasis, providing a highly sensitive measure of treatment response.

In addition to BLI, other imaging modalities are also applicable:

Positron Emission Tomography (PET): PET imaging can be used to assess the metabolic activity of tumors. By using radiotracers like 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), researchers can visualize areas of high glucose uptake, which is characteristic of many cancers. A reduction in [18F]FDG uptake following treatment with a compound like this compound would indicate a decrease in tumor metabolic activity and a positive therapeutic response.

Micro-Computed Tomography (micro-CT): Micro-CT provides high-resolution anatomical images, which are particularly useful for visualizing tumors in skeletal or lung tissues. It can be used to precisely locate and measure the volume of tumors, and when combined with PET, it offers both anatomical and functional information.

For the A375 human melanoma xenograft model , tumor growth is often monitored by physical measurement with calipers due to the subcutaneous implantation of the tumor cells. However, advanced imaging techniques like those mentioned above can also be applied to gain more detailed insights into the tumor's response to therapy.

Imaging ModalityPrincipleApplication in Cancer Models
Bioluminescence Imaging (BLI)Detection of light from luciferase-expressing cancer cellsReal-time, non-invasive tracking of tumor growth and metastasis
Positron Emission Tomography (PET)Measures metabolic activity using radiotracersAssessing changes in tumor metabolism in response to treatment
Micro-Computed Tomography (micro-CT)Provides high-resolution anatomical imagesPrecise localization and volume measurement of tumors

Advanced Research Methodologies and Future Directions

Computational Modeling and In Silico Drug Discovery Platforms

Computational approaches are integral to modern drug discovery, offering predictive insights into a compound's behavior and interactions at a molecular level. For a compound like CAY10735, these in silico methods would be the first step in characterizing its potential as a therapeutic agent.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a small molecule, such as this compound, and a protein target. These simulations could provide crucial, albeit predictive, data on how this compound might interact with various biological macromolecules, offering clues to its potential mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. Should a series of analogs of this compound be synthesized and tested, QSAR models could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of its chemical structure for enhanced efficacy and selectivity.

Design and Evaluation of Combination Therapeutic Strategies in Preclinical Models

To enhance therapeutic efficacy and overcome potential drug resistance, novel compounds are often evaluated in combination with existing drugs. Preclinical studies are essential to identify synergistic interactions and to understand the mechanistic basis of these effects.

Synergistic Effects with Established Anti-Cancer Agents

A critical area of investigation for any new compound with potential anti-cancer activity is its ability to work synergistically with established chemotherapeutic agents. Preclinical studies would involve testing this compound in combination with a panel of standard-of-care anti-cancer drugs across various cancer cell lines. The goal would be to identify combinations that result in a greater therapeutic effect than the sum of the individual agents.

Mechanistic Underpinnings of Combination Efficacy

Understanding why a combination of drugs is more effective than single agents is crucial for rational drug development. For this compound, this would involve detailed molecular and cellular studies to investigate how it might modulate signaling pathways, affect drug metabolism, or alter the tumor microenvironment in a way that enhances the efficacy of a partner drug.

Biomarker Discovery and Validation for this compound Responsiveness

The identification of biomarkers is a cornerstone of personalized medicine, allowing for the selection of patients who are most likely to respond to a particular therapy. For this compound, the discovery and validation of such biomarkers would be a pivotal step in its clinical development. This would involve analyzing genetic, proteomic, or metabolic profiles of cells or tissues that are sensitive to this compound to identify molecular signatures that predict response.

As of the current date, specific data from these advanced research methodologies for this compound are not available in the public scientific literature. The methodologies described represent a standard, yet currently hypothetical, research trajectory for this compound.

Exploration of Structure-Activity Relationships for Enhanced Efficacy

The discovery and optimization of this compound are rooted in extensive structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry that links a molecule's chemical structure to its biological activity. mans.edu.eg this compound originates from natural pentacyclic triterpenoic acids, such as oleanolic acid, which are known to possess a wide range of biological activities, including antitumor effects. nih.govcjnmcpu.com The SAR exploration for this compound was part of a broader effort to synthesize and identify novel compounds with potent efficacy against cancer stem cells. caymanchem.comnih.gov

The research leading to this compound involved systematic modifications of the parent triterpenoid (B12794562) scaffold. nih.gov Key findings from these SAR studies, as described in the foundational research by Liu, X., et al. (2018), highlight several critical structural modifications: caymanchem.com

Modification of the C-28 Carboxyl Group: The carboxylic acid group on the parent triterpenoid was a primary site for modification. By creating various amide derivatives, researchers could modulate the compound's properties. The introduction of an ethylenediamine (B42938) linker and subsequent addition of a substituted cyclopropyl (B3062369) carboxamide moiety at this position proved crucial for enhancing anti-cancer activity.

Role of the Phenyl Group: The incorporation of a fluorophenyl group was identified as a key feature for potency. SAR analysis often reveals that substitutions on aromatic rings, such as electron-withdrawing groups like fluorine, can significantly influence binding affinity and biological activity. nih.govmdpi.com

Integrity of the Triterpenoid Core: While peripheral modifications were essential, maintaining the integrity of the core pentacyclic structure was found to be critical for the compound's mechanism of action. cjnmcpu.com

These systematic explorations allowed for the rational design of analogues, culminating in the identification of this compound as a lead compound with potent activity in inhibiting the proliferation of various cancer cell lines, including melanoma, breast, pancreatic, and lung cancer. caymanchem.com

Emerging Research Avenues for this compound and Analogues

With the potency of this compound established in oncological models, future research is branching into new areas to fully understand and exploit its therapeutic potential.

Currently, the published research on this compound is focused exclusively on its role as an anticancer compound. caymanchem.com However, the parent class of molecules, pentacyclic triterpenoids, exhibits a vast spectrum of pharmacological effects, including anti-inflammatory, antiviral, and hepatoprotective activities. nih.govcjnmcpu.com This broad bioactivity of the natural scaffold suggests a potential, though as yet unexplored, avenue for repurposing this compound or its analogues in other disease contexts. Future investigations could explore its efficacy in models of chronic inflammation or other conditions where the molecular pathways targeted by this compound may be relevant.

The clinical translation of promising compounds is often hindered by suboptimal pharmacokinetic properties, such as poor solubility. While specific formulation development for this compound has not been detailed in the literature, advancements in drug delivery systems are a critical area of research for complex molecules. nih.gov For research applications, enhancing the delivery of this compound could improve experimental consistency and efficacy.

Potential advanced delivery systems that could be explored include:

Nanoparticle Formulations: Encapsulating this compound in lipid-based or polymeric nanoparticles could improve its solubility and stability, potentially enhancing its bioavailability in in vivo models.

Lyophilized Products: For compounds with stability issues in solution, lyophilization (freeze-drying) offers a strategy to create a stable solid dosage form for reconstitution before use, a common approach for injectable oncology drugs. nih.gov

Complexing Agents: The use of agents like cyclodextrins can improve the solubility of hydrophobic compounds, which is a key consideration during the development of injectable formulations. nih.gov

These formulation strategies are vital for ensuring that the compound reaches its target effectively in preclinical models, thereby providing a more accurate assessment of its therapeutic potential.

常见问题

Q. What are the primary mechanisms by which CAY10735 exerts its anticancer effects in melanoma and carcinoma cell lines?

this compound inhibits proliferation in melanoma (A375, B16/F10) and breast/pancreatic/lung cancer cell lines (IC50s = 0.674–11.56 µM) via concentration-dependent suppression of migration and epithelial-to-mesenchymal transition (EMT). It also induces reactive oxygen species (ROS) production, contributing to reduced viability in 2D and 3D spheroid models (IC50s = 1.24–3.04 µM) . To validate these mechanisms, researchers should pair viability assays (e.g., MTT) with ROS detection kits (e.g., DCFH-DA) and EMT marker analysis (e.g., E-cadherin, vimentin) via Western blot or immunofluorescence.

Q. What standardized protocols are recommended for determining IC50 values of this compound across diverse cancer cell lines?

Use dose-response curves with at least six concentration points (e.g., 0.1–50 µM) over 48–72 hours. Include controls for solvent effects (e.g., DMSO) and normalize data to untreated cells. For spheroid models, employ ultra-low attachment plates and quantify viability via ATP-based assays (e.g., CellTiter-Glo<sup>®</sup>) to account for 3D structural complexity .

Q. How should researchers assess ROS induction by this compound while minimizing confounding variables?

Use fluorescent probes (e.g., DCFH-DA) with flow cytometry or plate readers, ensuring parallel measurements of mitochondrial membrane potential (e.g., JC-1 staining) to distinguish ROS-specific effects from apoptosis. Include antioxidant pretreatment (e.g., N-acetylcysteine) to confirm ROS-mediated cytotoxicity .

Advanced Research Questions

Q. How can experimental design address discrepancies in this compound efficacy between 2D monolayers and 3D spheroid models?

Spheroids often show higher resistance (e.g., A375 IC50 increases from 0.674 µM in 2D to 3.04 µM in 3D) due to nutrient gradients and reduced drug penetration. To resolve this, integrate metabolic profiling (e.g., Seahorse assays) and hypoxia markers (e.g., HIF-1α) to tailor dosing regimens. Pair with stromal co-cultures to mimic tumor microenvironments .

Q. What methodological strategies are critical for reconciling contradictory data on this compound’s EMT inhibition versus ROS-driven cytotoxicity?

Conduct time-course experiments to separate early EMT suppression (e.g., Snail/Slug downregulation at 24 hours) from late-stage ROS accumulation (48–72 hours). Use RNA-seq or single-cell sequencing to identify subpopulations resistant to ROS-mediated death, which may retain EMT plasticity .

Q. How can researchers optimize this compound combination therapies to mitigate compensatory signaling pathways?

Pre-screen for synergies using high-throughput platforms (e.g., SynergyFinder) with FDA-approved kinase inhibitors (e.g., trametinib for MAPK pathway). Validate hits in vivo using syngeneic (e.g., B16/F10) and xenograft (e.g., A375) models, monitoring tumor growth via caliper measurements and bioluminescence .

Q. What in vivo experimental parameters are essential for translating this compound efficacy from murine models to human relevance?

Use immunocompetent (e.g., C57BL/6 for B16/F10) and immunodeficient (e.g., NSG for A375 xenografts) mice. Administer this compound at 5 mg/kg via intraperitoneal injection, tracking tumor volume and metastatic burden (e.g., lung nodules in Lewis carcinoma models). Include pharmacokinetic analyses to assess bioavailability and tissue distribution .

Data Integrity and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound activity due to ROS sensitivity?

Standardize compound storage (−20°C in inert atmosphere) and pre-test each batch using a reference cell line (e.g., A375) with strict QC thresholds (e.g., IC50 ± 15%). Report ROS levels in negative controls to baseline experimental conditions .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in migration and EMT assays?

Apply nonlinear regression for IC50 calculation (e.g., GraphPad Prism) and multivariate analysis (e.g., PCA) to correlate migration speed (scratch assay) with EMT marker expression. Use bootstrapping to estimate confidence intervals in small-sample studies .

Q. How can proteomic or transcriptomic profiling resolve off-target effects of this compound in non-cancerous cells?

Perform RNA-seq on treated primary fibroblasts or organoids to identify dysregulated pathways (e.g., oxidative stress response). Validate hits with CRISPR screens or pharmacologic inhibitors, prioritizing targets with ≥2-fold expression changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10735
Reactant of Route 2
CAY10735

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。